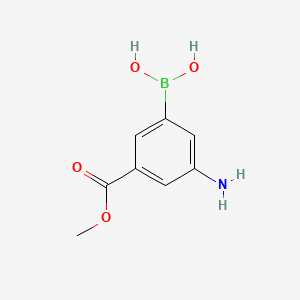

(3-Amino-5-methoxycarbonylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

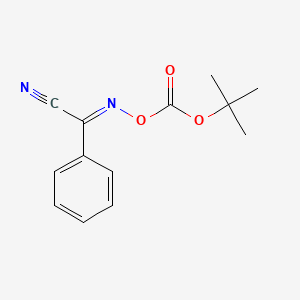

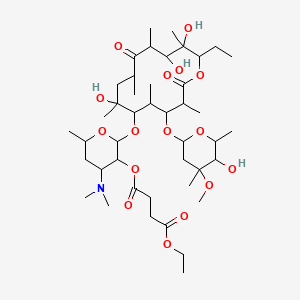

“(3-Amino-5-methoxycarbonylphenyl)boronic acid” is a chemical compound with the molecular formula C8H10BNO4 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “this compound” and similar boronic acids has been investigated in several studies. One approach involves the use of free boronic acid building blocks in multicomponent reactions to create diverse and complex small molecules . This method is advantageous because traditional boronic acid synthesis is sequential, synthetically demanding, and time-consuming .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H10BNO4 . The compound has a molecular weight of 194.98 .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their role in various chemical reactions. They are used in Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

Future Directions

Boronic acids, including “(3-Amino-5-methoxycarbonylphenyl)boronic acid”, are increasingly being seen in approved drugs . The preparation of compounds with this chemical group is relatively simple and well known . Given these findings, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, with the aim of obtaining new promising drugs in the future .

properties

IUPAC Name |

(3-amino-5-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMYGVGIHRLQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380430-56-8 |

Source

|

| Record name | 1-Methyl 3-amino-5-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate (Na+)](/img/structure/B7776363.png)

![(3E)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate (K+)](/img/structure/B7776368.png)

![5,5-dimethylspiro[2,4-dihydro-1H-2-benzazepin-2-ium-3,1'-cyclohexane];chloride](/img/structure/B7776385.png)